molecular formula C8H11ClN2OS B1469391 1-(Thiophen-2-yl)piperazin-2-one hydrochloride CAS No. 1284243-99-7

1-(Thiophen-2-yl)piperazin-2-one hydrochloride

Cat. No. B1469391
M. Wt: 218.7 g/mol
InChI Key: VJAHBKGOVLKMCG-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)piperazin-2-one hydrochloride (1TPH) is a piperazinone derivative with a thiophene ring structure. It is a white crystalline solid powder that is soluble in water and ethanol. 1TPH has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Summary of the Application

This compound has been studied for its affinity towards 5-HT1A receptors . The influence of arylpiperazine moiety and benzo [b]thiophene ring substitutions on binding affinity was studied .

Methods of Application or Experimental Procedures

The target compounds were assessed for in vitro affinity on serotoninergic 5-HT1A R by radioligand binding assays, using [3H]-8-OH-DPAT in rat cerebral cortex membranes .

Results or Outcomes

The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .

2. Application in Organic Chemistry

Summary of the Application

This compound has been used in a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines .

Methods of Application or Experimental Procedures

The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .

Results or Outcomes

The process provides 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in yields of 38 to 90% and up to 99% ee .

3. Application in Antifungal Research

Summary of the Application

This compound has been studied for its potential antifungal activity against Candida galibrata clinical isolates .

Methods of Application or Experimental Procedures

The compound was tested against various strains of Candida galibrata .

4. Application in Indole Derivatives

Summary of the Application

Indole derivatives, including “1-(Thiophen-2-yl)piperazin-2-one hydrochloride”, have been found in many important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Methods of Application or Experimental Procedures

These compounds are synthesized and tested for various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Results or Outcomes

The results reveal that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

5. Application in Antidepressant Research

Summary of the Application

This compound has been studied for its potential use in the synthesis of antidepressant molecules via metal-catalyzed reactions .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of antidepressant molecules through metal-catalyzed procedures .

Results or Outcomes

The results reveal that this compound could be a valuable component in the development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function .

6. Application in Pancreatic Lipase Inhibitors

Summary of the Application

This compound has been studied for its potential use as a pancreatic lipase inhibitor .

Methods of Application or Experimental Procedures

The compound was synthesized and evaluated for its inhibitory activity against pancreatic lipase .

Results or Outcomes

The results reveal that this compound could be a valuable component in the development of novel pancreatic lipase inhibitors .

properties

IUPAC Name

1-thiophen-2-ylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS.ClH/c11-7-6-9-3-4-10(7)8-2-1-5-12-8;/h1-2,5,9H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAHBKGOVLKMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-yl)piperazin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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